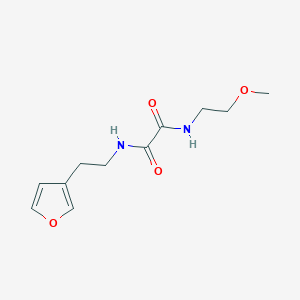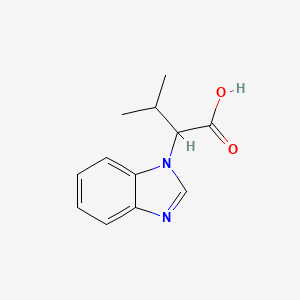
6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile, commonly known as CN-NIC, is a novel molecule with a wide range of applications in the scientific research field. It is a synthetic compound that is composed of a phenyl ring, a hydroxy group, a methyl group, and a nitrile group. CN-NIC has been found to have a number of unique properties and has been used in various scientific research applications.
Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Activity : A study by Guna et al. (2015) synthesized derivatives of nicotinonitrile, including compounds similar to the target compound, and tested them for antimicrobial activity against various bacteria and fungi.
Antibacterial and Antifungal Activity : Another research by Bhuva et al. (2015) focused on synthesizing nicotinonitrile derivatives and assessing their antibacterial and antifungal activities.
Antitumor Activities
- Synthesis and Antitumor Activities : A study conducted by El‐Sayed et al. (2011) involved the synthesis of various nicotinonitrile derivatives, including those similar to the target compound, and evaluated their antitumor activities.
Antiviral Activities
- Synthesis with Anti-viral Activity : Research by Ali et al. (2007) involved synthesizing nicotinoyl derivatives, including compounds analogous to the target molecule, and testing their in vitro anti-viral activities.
Corrosion Inhibition
Corrosion Inhibitor for Carbon Steel : A study by Fouda et al. (2019) investigated the use of a similar nicotinonitrile derivative as a corrosion inhibitor for carbon steel in an acidic solution.
Electrochemical Corrosion Studies : Research conducted by Singh et al. (2016) focused on the corrosion inhibition effect of nicotinonitriles on mild steel in hydrochloric acid.
Analytical Chemistry
- Voltammetric Sensor Design : Keivani et al. (2017) developed a voltammetric sensor to analyze pollutants in water, using a compound structurally similar to the target chemical. This highlights the potential use of such compounds in analytical chemistry applications Keivani et al. (2017).
Miscellaneous Applications
- Microwave-assisted Synthesis for Antimycobacterial Agents : Patel et al. (2014) developed a method for synthesizing nicotinonitrile derivatives with potential antimycobacterial properties, which suggests the versatility of this class of compounds in various chemical syntheses Patel et al. (2014).
properties
IUPAC Name |
6-(2-chlorophenyl)-4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c1-12-6-8-13(9-7-12)15-10-18(22-19(23)16(15)11-21)14-4-2-3-5-17(14)20/h2-10H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUFOWYQAYOLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523953.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2523954.png)
![N-(2-chlorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2523955.png)

![5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2523961.png)
![3-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2523962.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2523965.png)


![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2523973.png)
![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2523974.png)
![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/no-structure.png)